molecular formula C28H20N6Na2O7S2 B13781223 Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate CAS No. 67906-50-7

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Cat. No.: B13781223
CAS No.: 67906-50-7
M. Wt: 662.6 g/mol
InChI Key: HIUVZIHAVBCZMK-UHFFFAOYSA-L
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Description

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various applications, including textiles, food, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-acetamidophenylamine and 4-amino-7-sulfonatonaphthylamine. These diazonium salts are then coupled with naphthalene-2-sulfonic acid under controlled pH conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonate groups.

    Reduction: The azo groups (-N=N-) can be reduced to amines (-NH2) under specific conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

    Industry: Utilized in the dyeing of textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[(4-nitrophenyl)azo]benzenesulfonate
  • Disodium 6-hydroxy-5-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate
  • Disodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate

Uniqueness

Disodium 5-[(4-acetamidophenyl)azo]-8-[(4-amino-7-sulfonatonaphthyl)azo]naphthalene-2-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its dual azo linkage and sulfonate groups make it particularly useful in applications requiring high solubility and vibrant coloration.

Properties

CAS No.

67906-50-7

Molecular Formula

C28H20N6Na2O7S2

Molecular Weight

662.6 g/mol

IUPAC Name

disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate

InChI

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

HIUVZIHAVBCZMK-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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